Lipophilicity Advantage: XLogP3 of 2.1 for the 3‑Bromo‑α‑sulfonylamino Regioisomer vs 1.5 for the β‑Amino‑4‑Bromo Isomer
The target compound, 2-[(3-bromophenyl)sulfonylamino]butanoic acid, registers a calculated XLogP3 of 2.1 [1]. In contrast, the regioisomeric 3-[(4-bromophenyl)sulfonylamino]butanoic acid, where the sulfonamide nitrogen is attached to the β-carbon of butanoic acid and the bromine resides at the 4‑position, exhibits an XLogP3 of only 1.5 [2]. This 0.6 log unit difference corresponds to an approximate 4‑fold higher calculated partition coefficient for the target compound.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-[(4-Bromophenyl)sulfonylamino]butanoic acid (CID 43240850): XLogP3 = 1.5 |
| Quantified Difference | Δ XLogP3 = +0.6 (∼4‑fold higher P) |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity within the drug‑like range (LogP 1–3) is associated with improved passive membrane permeability, making the target compound a more attractive starting point for cell‑based assays requiring intracellular target engagement relative to the less lipophilic 4‑bromo β‑regioisomer.
- [1] PubChem Compound Summary for CID 43386796. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/43386796 View Source
- [2] PubChem Compound Summary for CID 43240850, 3-[(4-Bromophenyl)sulfonylamino]butanoic acid. XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/43240850 View Source
